molecular formula C16H20N4O3S B11249687 3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

Cat. No.: B11249687
M. Wt: 348.4 g/mol
InChI Key: DDUADMCVNQMPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a complex organic compound featuring a benzamide core substituted with a triazolothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves multiple steps:

    Formation of the Triazolothiazine Core: This step involves the cyclization of appropriate precursors to form the triazolothiazine ring. Commonly, a triazole derivative reacts with a thioamide under acidic or basic conditions to yield the triazolothiazine scaffold.

    Substitution on the Benzamide Core: The benzamide core is then functionalized with ethoxy groups at the 3 and 4 positions. This can be achieved through nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Coupling Reaction: Finally, the triazolothiazine moiety is coupled with the substituted benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolothiazine ring, potentially reducing it to a simpler thiazine derivative.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: 3,4-Diethoxybenzaldehyde, 3,4-Diethoxybenzoic acid.

    Reduction Products: Reduced triazolothiazine derivatives.

    Substitution Products: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathways Involved: The inhibition of enzymes like carbonic anhydrase affects pH regulation and ion transport, while cholinesterase inhibition impacts neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolothiazine core and exhibit similar pharmacological activities.

    Benzamide Derivatives: Compounds like 3,4-dimethoxybenzamide have similar structural features but lack the triazolothiazine moiety.

Uniqueness

3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to the combination of the triazolothiazine ring with the diethoxy-substituted benzamide core, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,4-diethoxybenzamide

InChI

InChI=1S/C16H20N4O3S/c1-3-22-12-7-6-11(10-13(12)23-4-2)14(21)17-15-18-19-16-20(15)8-5-9-24-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,21)

InChI Key

DDUADMCVNQMPQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCCS3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.